molecular formula C21H26ClN3O B5190212 1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea

1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea

Cat. No.: B5190212
M. Wt: 371.9 g/mol
InChI Key: KUKUKXLUZRAWKU-UHFFFAOYSA-N
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Description

1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea is a complex organic compound that features a benzyl group, a chlorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a chlorophenylmethyl group. The final step involves the introduction of the benzyl group and the formation of the urea linkage. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems to monitor temperature, pressure, and reaction time would ensure the consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an alkane or an amine.

Scientific Research Applications

1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to act as an inhibitor or activator of specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-({1-[(4-chlorophenyl)methyl]piperidin-4-YL}methyl)urea: Similar structure but with a different position of the chlorine atom.

    1-Benzyl-3-({1-[(3-bromophenyl)methyl]piperidin-4-YL}methyl)urea: Similar structure but with a bromine atom instead of chlorine.

    1-Benzyl-3-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)urea: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

1-Benzyl-3-({1-[(3-chlorophenyl)methyl]piperidin-4-YL}methyl)urea is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-benzyl-3-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O/c22-20-8-4-7-19(13-20)16-25-11-9-18(10-12-25)15-24-21(26)23-14-17-5-2-1-3-6-17/h1-8,13,18H,9-12,14-16H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKUKXLUZRAWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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